![molecular formula C15H15N3OS B12556212 4-[(E)-Phenyldiazenyl]-N-(2-sulfanylethyl)benzamide CAS No. 152362-93-1](/img/structure/B12556212.png)
4-[(E)-Phenyldiazenyl]-N-(2-sulfanylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-Phenyldiazenyl]-N-(2-sulfanylethyl)benzamide is an organic compound characterized by the presence of a phenyldiazenyl group and a sulfanylethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-Phenyldiazenyl]-N-(2-sulfanylethyl)benzamide typically involves the diazotization of aniline derivatives followed by coupling with a suitable benzamide precursor. The reaction conditions often require acidic or basic environments to facilitate the diazotization and coupling reactions. Common reagents used in the synthesis include sodium nitrite, hydrochloric acid, and various amines.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-Phenyldiazenyl]-N-(2-sulfanylethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenyldiazenyl group can be reduced to form aniline derivatives.
Substitution: The benzamide core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Aniline derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
4-[(E)-Phenyldiazenyl]-N-(2-sulfanylethyl)benzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-[(E)-Phenyldiazenyl]-N-(2-sulfanylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyldiazenyl group can participate in electron transfer reactions, while the sulfanylethyl group can form covalent bonds with target proteins, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(E)-2-phenyldiazenyl]phenyl}benzamide
- N-(2-Sulfanylethyl)benzamide
Uniqueness
4-[(E)-Phenyldiazenyl]-N-(2-sulfanylethyl)benzamide is unique due to the combination of the phenyldiazenyl and sulfanylethyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
152362-93-1 |
|---|---|
Molecular Formula |
C15H15N3OS |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
4-phenyldiazenyl-N-(2-sulfanylethyl)benzamide |
InChI |
InChI=1S/C15H15N3OS/c19-15(16-10-11-20)12-6-8-14(9-7-12)18-17-13-4-2-1-3-5-13/h1-9,20H,10-11H2,(H,16,19) |
InChI Key |
BTRSAQXYXNNOOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



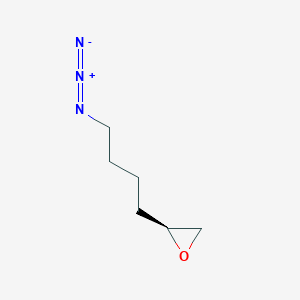
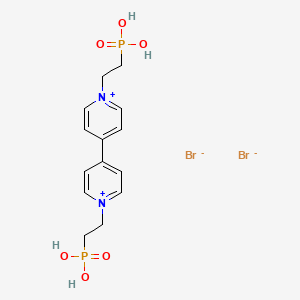
![8-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylquinoline](/img/structure/B12556137.png)
![3-[(4-Methylbenzyl)seleno]-L-alanine](/img/structure/B12556144.png)

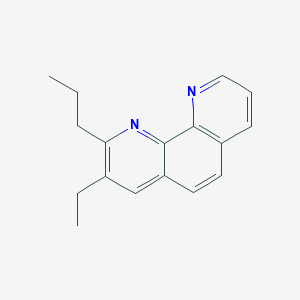
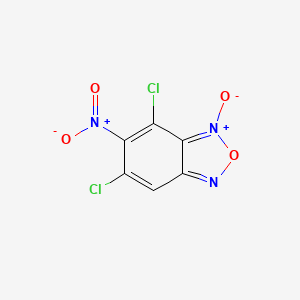
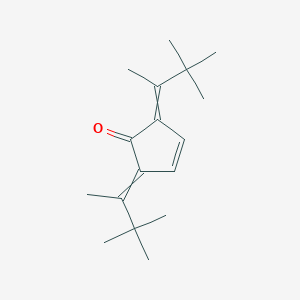

![1-{3,5-Dihydroxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B12556187.png)

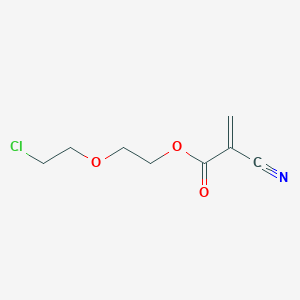
![2-[2-[Benzyl(methyl)amino]ethoxy]ethanamine](/img/structure/B12556216.png)
